molecular formula C18H21N3O2 B2807248 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1211291-28-9

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2807248
CAS No.: 1211291-28-9
M. Wt: 311.385
InChI Key: CRGQOZJTZAESFW-UHFFFAOYSA-N
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Description

2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, designed around a hybrid scaffold that combines a benzylpiperidine moiety with a pyridazin-3(2H)-one ring. The benzylpiperidine structure is a recognized pharmacophore in neuroscience, with studies showing its derivatives can function as monoamine oxidase inhibitors (MAOIs) and interact with monoaminergic systems . Concurrently, the pyridazin-3(2H)-one core is a versatile heterocycle found in compounds with a broad spectrum of biological activities, including vasodilation and anticancer effects . This molecular framework suggests potential research applications in investigating neurodegenerative diseases and oncology. Specifically, closely related pyridazinone-benzylpiperidine derivatives have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a key enzyme target in Parkinson's disease research . Other studies explore similar structures as multitarget-directed ligands for tackling complex conditions like Alzheimer's disease, where simultaneous inhibition of acetylcholinesterase (AChE) and the serotonin transporter (SERT) is a promising strategy . Researchers can utilize this compound as a key intermediate or precursor in the synthesis and development of novel bioactive molecules for these fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please note that the provided information on potential research applications is based on the properties of analogous compounds and is presented for the convenience of researchers. It is the responsibility of the researcher to conduct their own experiments to determine the compound's specific suitability for any intended application.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17-7-4-10-19-21(17)14-18(23)20-11-8-16(9-12-20)13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGQOZJTZAESFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the benzylpiperidine group through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridazinones.

Scientific Research Applications

Therapeutic Applications

  • Neurological Disorders
    • Nicotinic Acetylcholine Receptors : Research indicates that compounds similar to 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can act as modulators of nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's . The potential for this compound to enhance cognitive function through receptor modulation presents a promising avenue for drug development.
  • Antineoplastic Activity
    • Cancer Treatment : Preliminary studies suggest that derivatives of this compound exhibit moderate antineoplastic activity against various cancer cell lines, including TK-10 and HT-29. This activity may be attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth and proliferation .
  • Antimicrobial Properties
    • Inhibition of Bacterial Growth : Some derivatives have shown efficacy against bacterial strains, indicating potential applications in developing new antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, often involving the reaction of piperidine derivatives with pyridazine precursors. The exploration of structural modifications has led to the identification of several potent analogs with enhanced biological activity.

Case Studies and Research Findings

  • Cognitive Enhancement Studies : A study highlighted the effects of similar compounds on memory retention in animal models, suggesting that these compounds could improve synaptic plasticity and cognitive function .
  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating significant cytotoxic effects while maintaining low toxicity levels in normal cells .

Data Table: Summary of Findings

Application AreaActivity TypeReference Source
Neurological DisordersCognitive enhancementPMC
Antineoplastic ActivityCytotoxicity against TK-10Science.gov
Antimicrobial PropertiesInhibition of bacterial growthPatent

Mechanism of Action

The mechanism of action of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Pyridazinone derivatives are pharmacologically significant due to their structural versatility. Below is a comparative analysis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one with structurally analogous compounds:

Structural Modifications and Pharmacological Implications
Compound Name Molecular Formula Substituents (Pyridazinone Core) Piperidine/Piperazine Modifications Key Biological Activity Reference
Target Compound C₂₅H₂₇N₃O₃ 6-(4-Methoxyphenyl) 4-Benzylpiperidin-1-yl Not explicitly reported
2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one C₂₅H₂₄FN₃O₂ 6-Methyl, 5-(4-methylbenzyl) 4-Fluorophenyl Antiviral (inhibition of viral replication)
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one C₂₂H₂₃FN₆O₃ 6-Morpholinyl 4-(4-Fluorophenyl)piperazin-1-yl Not reported; structural analog for CNS targeting
2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one C₁₈H₂₂N₄O₂ 6-(p-Tolyl) 4-Methylpiperazin-1-yl Predicted kinase inhibition (computational studies)

Key Observations :

The 4-methoxyphenyl substituent at the 6-position may confer antioxidant or anti-inflammatory properties, as seen in methoxy-substituted aryl compounds .

Biological Activity :

  • Antiviral activity is prominent in fluorophenyl- and methylbenzyl-substituted analogs (e.g., ), suggesting that electron-withdrawing groups (e.g., fluorine) enhance target binding.
  • The target compound lacks reported activity data, highlighting a gap in empirical studies compared to its analogs.

Synthetic Accessibility: Halogenated intermediates (e.g., chloro-pyridazinones) are common precursors, enabling scalable synthesis across analogs .

Computational and Crystallographic Insights
  • Crystal Structures: Fluorophenyl-substituted pyridazinones (e.g., ) exhibit planar pyridazinone cores with dihedral angles <10°, favoring π-π stacking in protein binding.

Biological Activity

The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O3C_{22}H_{28}N_{4}O_{3}, with a molecular weight of 396.5 g/mol . The structure includes a benzylpiperidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC22H28N4O3
Molecular Weight396.5 g/mol
CAS Number1282142-11-3

1. Monoamine Oxidase Inhibition

Recent studies have shown that derivatives of pyridazinones, including the compound , exhibit selective inhibition of monoamine oxidases (MAO-A and MAO-B). For instance, the IC50 values for MAO-B inhibition were reported as follows:

CompoundIC50 (μM)
This compoundNot specified in the study but compared favorably to other derivatives .

This inhibition suggests potential applications in treating neurodegenerative diseases where MAO activity is implicated.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines, although specific IC50 values were not provided in the available literature. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance anticancer efficacy .

3. Anti-inflammatory Effects

Compounds similar to this pyridazinone have demonstrated anti-inflammatory properties by inhibiting pathways involved in inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Inhibition of Cancer Cell Lines

In a study evaluating the effects of various benzylpiperidine derivatives on cancer cell lines, it was found that modifications to the benzyl group significantly affected the potency against colorectal cancer cells. The compound exhibited promising results, warranting further investigation into its mechanism of action and potential therapeutic applications .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress in neuronal cells by inhibiting MAO-B. This suggests that the compound could be beneficial in managing neurodegenerative diseases like Parkinson's disease .

The exact mechanism by which This compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may be linked to:

  • MAO inhibition , leading to increased levels of neurotransmitters.
  • Antioxidant properties , reducing oxidative stress.
  • Modulation of inflammatory pathways , thereby decreasing inflammation.

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